Ivosidenib Combined with Azacitidine: Phase III Overall Survival and Event-Free Survival vs. Placebo Control
Ivosidenib combined with azacitidine demonstrates superior overall survival and event-free survival compared with placebo plus azacitidine in newly diagnosed IDH1-mutant AML patients ineligible for intensive chemotherapy. Complete remission rate was significantly higher in the ivosidenib arm [1].
| Evidence Dimension | Overall Survival (OS) Hazard Ratio |
|---|---|
| Target Compound Data | HR = 0.44 (95% CI: 0.27, 0.73); p = 0.0010 |
| Comparator Or Baseline | Placebo + Azacitidine (HR reference = 1.0) |
| Quantified Difference | 56% reduction in risk of death |
| Conditions | Phase 3, multicenter, double-blind, randomized controlled trial (AG120-C-009); newly diagnosed IDH1-mutant AML; patients aged ≥75 years or with comorbidities precluding intensive chemotherapy |
Why This Matters
This is the pivotal Phase III evidence supporting regulatory approval for the ivosidenib-azacitidine combination, establishing a survival advantage not demonstrated by other mIDH1 inhibitors in the frontline AML setting.
- [1] Norsworthy KJ, et al. FDA Approval Summary: Ivosidenib in Combination with Azacitidine for Treatment of Patients with Newly Diagnosed Acute Myeloid Leukemia with an IDH1 Mutation. Clin Cancer Res. 2024 Apr 1;30(7):1226-1231. View Source
